5-Acetyl-2-(butylamino)-6-methylnicotinonitrile

Description

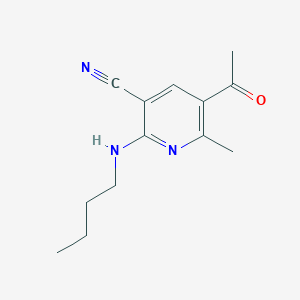

5-Acetyl-2-(butylamino)-6-methylnicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted at positions 2, 5, and 5. The 2-position contains a butylamino group (-NH-C₄H₉), the 5-position an acetyl moiety (-COCH₃), and the 6-position a methyl group (-CH₃). The nitrile (-CN) at position 3 contributes to its electron-withdrawing character.

Properties

IUPAC Name |

5-acetyl-2-(butylamino)-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-4-5-6-15-13-11(8-14)7-12(10(3)17)9(2)16-13/h7H,4-6H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHJZYYCTCJTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(C=C1C#N)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(butylamino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the nicotinonitrile core.

Reduction: Reduction of the nitro group to an amino group.

Acetylation: Introduction of the acetyl group at the 5th position.

Alkylation: Introduction of the butylamino group at the 2nd position.

Methylation: Introduction of the methyl group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(butylamino)-6-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: Conversion of the acetyl group to a carboxylic acid.

Reduction: Reduction of the nitrile group to an amine.

Substitution: Substitution reactions at the amino or acetyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 5-carboxy-2-(butylamino)-6-methylnicotinonitrile.

Reduction: Formation of 5-acetyl-2-(butylamino)-6-methylnicotinamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, which are critical in developing new compounds with desired properties.

Biology

- Enzyme Inhibition Studies : Research has shown that 5-Acetyl-2-(butylamino)-6-methylnicotinonitrile can inhibit specific enzymes involved in metabolic pathways. This property is significant for studying metabolic diseases and developing enzyme inhibitors.

- Protein Interaction Studies : The compound is utilized in studies to investigate protein interactions, providing insights into biochemical pathways and cellular functions.

Medicine

- Therapeutic Potential : The compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells, making it a candidate for further therapeutic development.

- Case Study: Anticancer Properties : A study demonstrated that treatment with this compound led to significant apoptosis in MCF7 breast cancer cells through mitochondrial dysfunction and caspase activation.

Industry

- Material Development : In industrial applications, the compound is used in developing new materials with specific chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating innovative products.

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building Block | Versatile for complex synthesis |

| Biology | Enzyme Inhibition | Significant inhibition observed |

| Medicine | Anticancer Research | Induces apoptosis in cancer cells |

| Industry | Material Development | Innovative product creation |

Case Studies

- Anticancer Properties : A peer-reviewed study reported that this compound significantly induced apoptosis in MCF7 breast cancer cells, suggesting potential use in cancer therapy.

- Anti-inflammatory Effects : Another study used a lipopolysaccharide-induced inflammation model to demonstrate that the compound effectively reduced inflammatory markers and improved cell viability in macrophage cultures.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(butylamino)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 2-position substituent is critical for modulating properties such as solubility, lipophilicity, and biological interactions. Below is a comparative analysis with key analogs:

Key Observations :

- Butylamino vs.

- Amino vs. Sulfanyl: Amino groups (-NH-) facilitate hydrogen bonding, whereas sulfanyl (-S-) groups may improve oxidative stability .

- Morpholino Derivatives: Cyclic amines like morpholino enhance water solubility and are common in drug design for improved pharmacokinetics .

Commercial Availability

However, analogs such as 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile are available from multiple suppliers (e.g., AKOS005077966, MCULE-2393820281), indicating robust interest in nicotinonitrile scaffolds for drug discovery .

Biological Activity

5-Acetyl-2-(butylamino)-6-methylnicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a pyridine ring, which is characteristic of many biologically active compounds. The presence of an acetyl group and a butylamino side chain contributes to its pharmacological properties.

HDAC Inhibition

Research indicates that this compound acts primarily as an HDAC inhibitor. HDACs play crucial roles in the regulation of gene expression through the modification of histones, which can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of HDACs has been linked to therapeutic effects in various diseases, including cancer and neurodegenerative disorders .

Therapeutic Implications

Cancer Treatment: The compound shows promise in treating various cancers by inducing cell cycle arrest and apoptosis in cancer cells. Specifically, it has demonstrated effectiveness against multiple myeloma and leukemia models by promoting the acetylation of histones, thereby enhancing the expression of tumor suppressor genes .

Neurodegenerative Diseases: In models of Alzheimer's disease, inhibition of HDAC6 has been associated with improved cognitive function. The compound's ability to modulate amyloid-beta levels suggests a potential role in Alzheimer's therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay results indicate a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

In Vivo Studies

Animal studies have further validated the compound's efficacy. In mouse models of cancer, treatment with this compound resulted in significant tumor size reduction compared to control groups. Additionally, behavioral tests in neurodegenerative models showed enhanced memory retention following treatment .

Case Studies

- Multiple Myeloma: A clinical case study reported that patients treated with HDAC inhibitors similar to this compound experienced reduced tumor burden and improved overall survival rates .

- Alzheimer's Disease: In a preclinical trial involving transgenic mice, administration of the compound led to decreased amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test .

Q & A

Q. What synthetic routes are recommended for preparing 5-acetyl-2-(butylamino)-6-methylnicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of nicotinonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example, a protocol analogous to ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate synthesis ( ) can be adapted:

- Reagents : Use THF/EtOH (3:1 v/v) or acetonitrile as solvents.

- Conditions : Reflux with triethylamine to facilitate amine substitution at the 2-position.

- Purification : Flash chromatography is critical for isolating the product from side reactions (e.g., incomplete substitution or acetyl group degradation).

Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of halogenated precursor to butylamine) and reaction time (monitored via TLC/HPLC). Contamination by deacetylated byproducts is a common challenge .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR : Compare 1H/13C NMR data to structurally similar compounds (e.g., 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile in ). Key peaks:

- 1H NMR : Look for acetyl protons (~2.5 ppm), butylamino chain protons (δ 0.8–1.6 ppm), and aromatic protons (δ 7–8 ppm).

- 13C NMR : Confirm nitrile (C≡N, ~115 ppm), acetyl carbonyl (~200 ppm), and aromatic carbons.

- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and P95/P99 respirators if aerosolization is possible ().

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetonitrile).

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention ().

- Carcinogenicity : Note that nicotinonitrile derivatives with nitro/amino groups may carry carcinogenic risks (IARC/ACGIH Category 2B) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity and pharmacokinetic properties of this compound?

Methodological Answer:

- QSPR Models : Use SMILES strings (e.g., CCCCNCC#N for butylamino-acetonitrile analogs in ) to predict solubility, logP, and bioavailability.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density at the nitrile/acetyl groups, which influence nucleophilic attack sites .

- Docking Studies : Screen against acetylcholinesterase (AChE) targets using AutoDock Vina, given structural similarities to bioactive nicotinonitriles ().

Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

- Dose-Response Analysis : Conduct parallel assays (e.g., Ames test for mutagenicity vs. rodent carcinogenicity studies) to identify threshold effects.

- Metabolite Profiling : Use LC-MS/MS to detect metabolites like 8-(butylamino)-N-cyclopentyl derivatives (), which may explain interspecies variability.

- Mechanistic Studies : Apply transcriptomics (RNA-seq) to compare gene expression changes in hepatic (CYP450) and renal pathways .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Studies : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (>200°C typical for nitriles).

- Protective Formulations : Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous stability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.